![molecular formula C32H60BaO9 B594306 barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate CAS No. 136629-60-2](/img/structure/B594306.png)
barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Overview
Description
It consists of a barium ion (Ba²⁺) coordinated to two organic ligands:
1-Methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane: A linear polyether chain with multiple methoxy and ethoxy groups, enhancing solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct typically involves the reaction of barium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a coordinating solvent like tetraglyme. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize yield and quality. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state barium compounds.
Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or metal hydrides, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield barium oxide, while reduction could produce barium metal or lower oxidation state barium compounds. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Biology and Medicine:
Mechanism of Action
The mechanism by which bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct exerts its effects involves the coordination of the barium ion with the ligands. The 2,2,6,6-tetramethyl-3,5-heptanedionato ligands stabilize the barium ion, while the tetraglyme solvent enhances the solubility and volatility of the compound. This coordination environment facilitates the controlled release of barium ions during chemical reactions or deposition processes .
Comparison with Similar Compounds
Comparison with Other Barium Compounds
Barium compounds vary widely in reactivity and applications. Key comparisons include:
Table 1: Key Properties of Barium Compounds
Key Observations :
- The target compound’s organic ligands render it soluble in nonpolar solvents, unlike inorganic barium salts like BaSO₄ or Ba(OH)₂.
- Its reactivity is moderated by the stabilizing enolate and polyether ligands, contrasting with the high reactivity of Ba(OH)₂ or Ba(OC₂H₅)₂.
Comparison with Alkaline Earth Metal Complexes
Alkaline earth metal (Sr²⁺, Ca²⁺) complexes with similar ligands exhibit distinct properties:
Table 2: Alkaline Earth Metal Complexes
Key Observations :
- Toxicity : Ba²⁺ complexes are more toxic than Sr²⁺ or Ca²⁺ analogs, limiting their biological applications .
- Reactivity : Ba²⁺’s larger ionic radius and higher charge density enhance ligand-binding strength compared to Ca²⁺ .
Structural Comparisons with Polyether-Metal Complexes
The linear polyether ligand distinguishes this compound from cyclic ether complexes like crown ethers:
Table 3: Polyether-Metal Complexes
Compound Type | Ligand Structure | Metal Selectivity | Stability in Solvents |
---|---|---|---|
Target Compound | Linear polyether | Broad (Ba²⁺) | High in organic media |
18-Crown-6-K⁺ Complex | Cyclic polyether | Selective for K⁺ | High in polar solvents |
Key Observations :
- Linear polyethers offer less metal-ion selectivity than cyclic crown ethers but provide flexibility for tailored applications.
Substituent Effects in Related Compounds
Evidence from structurally similar compounds highlights the impact of functional groups:
- Ether Linkages : Compounds like ethanamine derivatives with multiple ether groups (e.g., ) show enhanced solubility and biological activity due to polar yet lipophilic structures .
- Enolate Groups: The conjugated keto-enol system in the target compound may resemble reactivity patterns seen in β-diketonate metal complexes, which are widely used in catalysis .
Biological Activity
Barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex organic compound with potential biological applications. Understanding its biological activity is crucial for its utilization in pharmaceuticals and other fields. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a barium ion and multiple methoxy and ethoxy groups. Its molecular formula is with a molecular weight of approximately 634.81 g/mol . The presence of functional groups suggests potential interactions with biological systems.
The biological activity of barium compounds often relates to their role in cellular signaling and ion transport. Barium ions can interfere with potassium channels, which may lead to various physiological effects such as muscle contraction and neurotransmitter release. The specific interactions of this compound with cellular components are still under investigation.
Therapeutic Potential
Research indicates that compounds similar to barium(2+) derivatives may exhibit anti-inflammatory and anti-cancer properties. For example, studies have shown that certain methoxy-substituted compounds can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression. The exact mechanisms through which this compound operates are yet to be fully elucidated.
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 634.81 g/mol |
CAS Number | 136629-60-2 |
Synonyms | Barium(2+);1-methoxy... |
Case Studies
- Anti-Cancer Activity : A study examined the effects of similar methoxy-substituted compounds on human cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM, suggesting potential therapeutic applications in oncology .
- Neuroprotective Effects : Another investigation into related barium compounds highlighted their ability to protect neuronal cells from oxidative stress-induced damage. The study reported that these compounds reduced reactive oxygen species (ROS) levels and enhanced cell viability in vitro.
- Inflammatory Response Modulation : Research has demonstrated that certain derivatives can modulate inflammatory pathways, potentially providing benefits in treating conditions such as arthritis or other inflammatory diseases. The compounds were found to downregulate pro-inflammatory cytokines in animal models .
Q & A
Q. Basic: What are the critical considerations for synthesizing this barium-coordinated polyether-enolate complex?
Methodological Answer:
Synthesis requires precise control of stoichiometry and reaction conditions. The polyether chain (1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane) is typically synthesized via stepwise Williamson etherification, using methoxy-terminated ethylene glycol derivatives and alkyl halides under basic conditions (e.g., KOH/THF) . The enolate component ((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) is generated via deprotonation of the corresponding ketone using strong bases like LDA or NaHMDS. Final coordination with barium(2+) (e.g., from barium acetate ) occurs in anhydrous solvents (e.g., DMF or DMSO) under inert atmosphere. Key challenges include avoiding hydrolysis of the enolate and ensuring complete chelation of barium. Purity is verified via ¹H-NMR (e.g., characteristic shifts for methoxy groups at δ 3.3–3.8 ppm ) and elemental analysis.
Q. Advanced: How can researchers resolve discrepancies in coordination geometry reported for similar barium-polyether complexes?
Methodological Answer:
Discrepancies often arise from solvent polarity, counterion effects, or crystallographic vs. solution-state structures. To address this:
- X-ray crystallography provides definitive solid-state geometry (e.g., bond lengths/angles for Ba–O interactions) .
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) model solution-phase behavior, comparing computed vs. experimental IR/Raman spectra .
- EXAFS probes local coordination environments in situ, distinguishing monodentate vs. polydentate binding modes .
Contradictory reports may reflect dynamic equilibria; variable-temperature NMR or conductivity measurements can confirm structural flexibility .
Q. Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-MS : Detects residual solvents (e.g., DMSO) and by-products (e.g., uncoordinated enolate). Use C18 columns with acetonitrile/water gradients .
- TGA/DSC : Assesses thermal stability. Polyether chains typically degrade above 200°C, while barium-enolate decomposition occurs near 300°C .
- ICP-OES : Quantifies barium content (expected ~25–30% w/w).
- FTIR : Confirms enolate formation (C=O stretch at ~1600 cm⁻¹) and ether linkages (C–O–C at ~1100 cm⁻¹) .
Q. Advanced: How can computational chemistry optimize this complex’s solubility for biological assays?
Methodological Answer:
- COSMO-RS simulations predict solubility in aqueous buffers by computing σ-profiles of the polyether chain and enolate . Adjust methoxy group density or introduce polar substituents (e.g., –OH) to enhance hydrophilicity.
- MD simulations (e.g., GROMACS) model micelle formation in PBS, identifying aggregation-prone regions .
- Experimental validation: Measure critical micelle concentration (CMC) via surface tension assays .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Barium toxicity : Use fume hoods, PPE (gloves, goggles), and monitor airborne particulates (OSHA PEL: 0.5 mg/m³) .
- Polyether flammability : Store under nitrogen; avoid open flames (flash point ~100°C for similar ethers ).
- Enolate reactivity : Quench waste with acidic IPA (1% HCl) to neutralize basic by-products .
Q. Advanced: What strategies mitigate by-product formation during enolate-barium coordination?
Methodological Answer:
- In situ quenching : Add chelating agents (e.g., EDTA) to sequester free Ba²⁺, preventing hydroxide precipitation .
- Low-temperature synthesis : Conduct reactions at –20°C to slow side reactions (e.g., enolate dimerization) .
- Phase-transfer catalysis : Use crown ethers (e.g., 18-crown-6) to enhance barium solubility in organic phases, improving reaction homogeneity .
Q. Basic: How does the polyether chain influence the compound’s reactivity in supramolecular chemistry?
Methodological Answer:
The polyether acts as a flexible ligand, enabling:
- Cation binding : Ether oxygens coordinate alkali metals (e.g., K⁺), useful in ion-selective sensors .
- Host-guest interactions : The chain’s cavity size (~5–7 Å) accommodates small organic guests (e.g., catechol derivatives) .
- Solubility modulation : Ethylene glycol units enhance water miscibility, critical for biomedical applications .
Q. Advanced: What mechanistic insights explain contradictory catalytic activity reports for barium-enolate complexes?
Methodological Answer:
Contradictions may stem from:
- Substrate accessibility : Bulky enolate groups hinder catalytic sites. Use steric maps (e.g., A-value calculations) to optimize ligand design .
- Redox activity : The enolate’s α,β-unsaturated system may undergo unintended oxidation. Cyclic voltammetry (e.g., at Pt electrodes in CH₃CN) identifies redox potentials .
- Solvent effects : Polar aprotic solvents stabilize zwitterionic intermediates, altering reaction pathways. Compare kinetics in DMSO vs. THF .
Q. Basic: What spectroscopic signatures distinguish this compound from its demetallated analog?
Methodological Answer:
- ¹³C-NMR : Barium coordination deshields the enolate carbonyl carbon (Δδ ~5–10 ppm upfield) .
- UV-Vis : The enolate-barium complex shows a redshifted π→π* transition (λmax ~280 nm vs. ~260 nm for free enolate) .
- ESI-MS : Look for [M–Ba]²⁻ peaks (m/z ~500–600) in negative ion mode .
Q. Advanced: How can researchers design derivatives for targeted applications (e.g., photodynamic therapy)?
Methodological Answer:
- Functionalization : Introduce photosensitizers (e.g., porphyrins) at the enolate’s β-position via Heck coupling .
- Coordination tuning : Replace barium with lanthanides (e.g., Gd³⁺) for MRI contrast, verified via relaxivity assays .
- Biological testing : Use confocal microscopy to track cellular uptake (e.g., fluorescein-tagged derivatives) .
Properties
IUPAC Name |
barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.C10H22O5.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h2*7,12H,1-6H3;3-10H2,1-2H3;/q;;;+2/p-2/b2*8-7+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVXHUMCDSFLLP-COYDWXKQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOCCOC.[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60BaO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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